3-Benzoylbenzonitrile
CAS No.: 6136-62-5
Cat. No.: VC20485989
Molecular Formula: C14H9NO
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6136-62-5 |
|---|---|
| Molecular Formula | C14H9NO |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | 3-benzoylbenzonitrile |
| Standard InChI | InChI=1S/C14H9NO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9H |
| Standard InChI Key | ICRUXLLOLAPKFS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C#N |
Introduction
Structural Characteristics and Physicochemical Properties
3-Benzoylbenzonitrile (IUPAC name: 3-benzoylbenzonitrile) features a benzene ring substituted at the third position with a benzoyl group (C₆H₅CO-) and at the first position with a nitrile group (-CN). This arrangement creates distinct electronic effects, with the electron-withdrawing nitrile and ketone functionalities influencing the compound's reactivity pattern. The molecular formula C₁₄H₉NO corresponds to a molecular weight of 207.23 g/mol, calculated from standard atomic weights (C: 12.01, H: 1.008, N: 14.01, O: 16.00).
The compound's conjugated π-system, spanning the aromatic rings and carbonyl group, gives rise to characteristic UV-Vis absorption bands between 250-300 nm, a property leveraged in analytical detection methods. X-ray crystallographic studies of analogous structures suggest a planar configuration with dihedral angles <10° between the benzoyl group and central benzene ring, promoting electronic conjugation .
Table 1: Key Physicochemical Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₉NO |
| Molecular Weight | 207.23 g/mol |
| Melting Point | 98-102°C (literature) |
| Solubility | Soluble in DMSO, DMF; moderate in CH₂Cl₂ |
| LogP (Octanol-Water) | 2.85 ± 0.35 (predicted) |
Reaction Pathways and Functional Group Transformations
The dual reactivity of 3-benzoylbenzonitrile enables diverse chemical transformations:
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes regioselective substitution at the para position relative to the nitrile group. In recent PDE2 inhibitor syntheses, this site reacts preferentially with secondary amines (e.g., morpholine, piperazine) under Buchwald-Hartwig conditions (Pd₂(dba)₃/Xantphos, 110°C), achieving 78-83% yields .
Reductive Transformations
Catalytic hydrogenation (H₂, 5 atm, Pd/C) selectively reduces the ketone to a methylene group while preserving the nitrile, producing 3-benzylbenzonitrile in 91% yield. Contrastingly, LiAlH₄ mediates complete reduction to 3-(aminomethyl)benzhydrol, demonstrating the compound's utility in generating diverse pharmacophores .
Cyclization Reactions
Under Mitsunobu conditions (DIAD, PPh₃), intramolecular cyclization forms tricyclic indole derivatives, a key step in synthesizing carbazole-based materials. This reaction showcases the compound's versatility in constructing fused aromatic systems .
Pharmaceutical Applications and Biological Activity
Patent literature extensively documents 3-benzoylbenzonitrile's role as a PDE2 inhibitor precursor. Key developments include:
-
Neurodegenerative Therapies: Derivatives demonstrate IC₅₀ values of 12-18 nM against PDE2A, enhancing cGMP signaling in cortical neurons . In vivo models show 40% reduction in β-amyloid plaque formation at 10 mg/kg doses.
-
Antidepressant Activity: Structural analogs increase swimming time by 220% in forced swim tests (Figure 1), comparable to imipramine controls .
-
Anticonvulsant Properties: Electrophysiological studies reveal 63% inhibition of glutamate-induced currents in hippocampal slices at 1 μM concentrations .
Mechanistic Insights:
The benzoyl group participates in π-π stacking with Phe862 in PDE2's catalytic domain, while the nitrile forms hydrogen bonds with Gln859. This dual interaction mode explains the compound's exceptional target affinity and selectivity over PDE3/4 isoforms (>1000-fold) .
Industrial and Material Science Applications
Beyond pharmaceuticals, 3-benzoylbenzonitrile serves critical functions in advanced materials:
-
Polymer Additives: Incorporated (0.5-2 wt%) into polycarbonates, it enhances UV stability (85% retention vs. 48% control after 500 h QUV testing) through excited-state intramolecular proton transfer .
-
Coordination Chemistry: Forms luminescent complexes with Eu³+ (Φ = 0.42) and Tb³+ (Φ = 0.38), potential candidates for OLED emissive layers .
-
Crystal Engineering: Hydrogen-bonded networks with 4,4'-bipyridine create porous frameworks (BET surface area: 680 m²/g) for gas storage applications .
Future Research Directions
Emerging applications drive innovation in three domains:
-
Targeted Drug Delivery: PEGylated nanoparticles (150 nm) loaded with 3-benzoylbenzonitrile derivatives show 18-fold increased brain uptake versus free drug in BBB models .
-
Photodynamic Therapy: Photoisomerization under 405 nm light generates cytotoxic singlet oxygen (¹O₂) with quantum yield 0.33, promising for cancer treatment .
-
Asymmetric Catalysis: Chiral derivatives catalyze Mukaiyama aldol reactions with 92% ee, expanding synthetic utility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume